2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline
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Description
2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline is a useful research compound. Its molecular formula is C19H21NO2S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.12930009 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Catalysis
Quinoline derivatives are utilized in chemical synthesis and catalysis, showcasing their role in facilitating complex chemical reactions. For instance, the use of sulfonic acid derivatives in catalysis has been explored to promote the synthesis of polyhydroquinoline derivatives, indicating the potential of quinoline sulfonates in catalytic processes (Khaligh, 2014).
Supramolecular Chemistry
Research on 2-methylquinoline derivatives has led to the synthesis and structural characterization of various supramolecular complexes. These studies highlight the role of noncovalent interactions in the formation of complex architectures, suggesting that quinoline derivatives can be key components in designing new materials and molecular assemblies (Jin et al., 2012).
Medicinal Chemistry
Quinoline derivatives have been investigated for their medicinal properties, including their potential as anticancer agents. The synthesis and evaluation of quinoline-containing compounds have shown promising cytotoxic activity against various cancer cell lines, indicating the therapeutic potential of quinoline sulfonates in oncology research (Ravichandiran et al., 2019).
Organocatalysis
The influence of sulfonyl groups on organocatalytic processes has been studied, revealing that the choice of N-protecting groups can significantly impact the outcome of cascade reactions involving quinoline derivatives. This underscores the importance of quinoline sulfonates in organocatalytic applications and the development of new synthetic methodologies (Zhang et al., 2012).
Material Science
The role of quinoline derivatives in material science is evident from research on their use in constructing complex molecular structures and frameworks. The ability to form various bonds and frameworks through reactions involving quinoline sulfonates highlights their utility in developing new materials and chemical entities (Shankar et al., 2017).
Properties
IUPAC Name |
2,2,4-trimethyl-1-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-14-9-11-16(12-10-14)23(21,22)20-18-8-6-5-7-17(18)15(2)13-19(20,3)4/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIOYISKYGBKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=CC2(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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